3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride is an organic compound with the chemical formula C12H17NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a phenylmethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the pyrrolidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the benzyl chloride, resulting in the formation of 1-(phenylmethyl)pyrrolidine. This intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield 3-Pyrrolidinemethanol, 1-(phenylmethyl)-. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyrrolidinecarboxylic acid, 1-(phenylmethyl)-.
Reduction: Formation of 3-pyrrolidinemethanamine, 1-(phenylmethyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Pyrrolidinemethanol: Lacks the phenylmethyl group, resulting in different biological activity.
1-(Phenylmethyl)pyrrolidine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
3-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride is unique due to the presence of both the phenylmethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
(1-benzylpyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSUXPXBGUSOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.